molecular formula C12H15N3O2S B2376371 2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide CAS No. 1904313-33-2

2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2376371
CAS No.: 1904313-33-2
M. Wt: 265.33
InChI Key: UUKSAIGVMUMPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features both isoxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

The primary targets of the compound “2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide” are currently unknown. The compound belongs to the class of isoxazoles , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific mode of action for this compound would depend on its primary target(s) and the nature of the interaction.

Biochemical Pathways

Isoxazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, microbial infections, and more .

Pharmacokinetics

Isoxazole derivatives are generally well-absorbed and can be distributed throughout the body . They can be metabolized by various enzymes in the liver and other tissues, and are typically excreted in the urine . The specific ADME properties of this compound would depend on its chemical structure and the nature of its interaction with biological targets.

Result of Action

The molecular and cellular effects of this compound’s action are not explicitly reported in the literature. Depending on its specific targets and mode of action, this compound could potentially have a wide range of effects at the molecular and cellular level. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound, the presence of competing molecules, and the physiological state of the cells or tissues in which it is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and thiazole intermediates. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

The thiazole ring can be synthesized using various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Once the isoxazole and thiazole intermediates are prepared, they can be coupled through amide bond formation to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3-(isoxazol-4-yl)propanoic acid and 5-methylisoxazole have similar structures and biological activities.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring and exhibit comparable biological properties.

Uniqueness

2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide is unique due to the combination of both isoxazole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy .

Properties

IUPAC Name

2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8-11(18-9(2)15-8)12(16)13-5-3-4-10-6-14-17-7-10/h6-7H,3-5H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKSAIGVMUMPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCCC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.